molecular formula C16H24N2O3 B7429427 methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate

methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate

Cat. No. B7429427
M. Wt: 292.37 g/mol
InChI Key: RPMWUFNWUXERLU-UHFFFAOYSA-N
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Description

Methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of pyrrole-based compounds, which have been widely studied for their biological activities. In

Mechanism of Action

The mechanism of action of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate is not fully understood. However, studies have suggested that methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate may exert its biological activities by modulating various signaling pathways such as the nuclear factor-kappa B pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase/Akt pathway. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has also been shown to interact with various proteins such as caspases, cyclooxygenase-2, and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has been reported to exhibit various biochemical and physiological effects. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has several advantages for lab experiments. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate is a stable compound that can be easily synthesized with a high yield. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has also been shown to exhibit potent biological activities at low concentrations. However, the limitations of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate include its poor solubility in water, which may limit its bioavailability in vivo. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate also requires further studies to determine its toxicity and pharmacokinetic properties.

Future Directions

There are several future directions for the study of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate can be further studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The mechanism of action of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate can be further elucidated to understand its biological activities. Further studies can also be conducted to optimize the synthesis method of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate and improve its solubility and bioavailability. Overall, the study of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has the potential to contribute to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate involves the reaction of 1H-pyrrole-2-carboxylic acid with 2,3-di(propan-2-yl)azetidine-1-carbonyl chloride in the presence of triethylamine and dimethylformamide. The reaction yields methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate as a white solid with a yield of 84%. The purity of methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

Methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 4-[2,3-di(propan-2-yl)azetidine-1-carbonyl]-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-9(2)12-8-18(14(12)10(3)4)15(19)11-6-13(17-7-11)16(20)21-5/h6-7,9-10,12,14,17H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWUFNWUXERLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(C1C(C)C)C(=O)C2=CNC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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